molecular formula C16H12BrClN4S B2656288 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-62-4

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2656288
CAS No.: 536720-62-4
M. Wt: 407.71
InChI Key: NZYYJSJZTKYBGF-UHFFFAOYSA-N
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Description

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • Starting with 2-aminopyridine, the core structure can be synthesized through a cyclization reaction with an appropriate bromoketone under basic conditions.
    • Bromination and chlorination steps are then performed to introduce the bromo and chloro substituents.
  • Thioether Formation:

    • The imidazo[1,2-a]pyridine derivative is then reacted with a thiol compound, such as 5-methyl-1H-benzo[d]imidazole-2-thiol, under nucleophilic substitution conditions to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to enhance reaction efficiency and safety.
  • Implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
  • Explored for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes in disease pathways.

Industry:

  • Potential applications in the development of new materials with specific electronic or photonic properties.
  • Used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The biological activity of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is primarily attributed to its ability to interact with and inhibit specific enzymes. The compound can bind to the active sites of enzymes, disrupting their normal function. This interaction often involves hydrogen bonding, van der Waals forces, and sometimes covalent bonding with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    3-Bromo-6-chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]imidazole moiety.

    5-Methyl-1H-benzo[d]imidazole-2-thiol: Contains the benzo[d]imidazole structure but without the imidazo[1,2-a]pyridine component.

Uniqueness:

  • The combination of the imidazo[1,2-a]pyridine and benzo[d]imidazole structures in a single molecule provides unique chemical and biological properties.
  • The presence of both bromo and chloro substituents enhances its reactivity and potential for further functionalization.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

3-bromo-6-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(17)22-7-10(18)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYJSJZTKYBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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